molecular formula C9H4ClN3 B3123165 4-Chloro-1,5-naphthyridine-3-carbonitrile CAS No. 305371-02-2

4-Chloro-1,5-naphthyridine-3-carbonitrile

Cat. No.: B3123165
CAS No.: 305371-02-2
M. Wt: 189.6 g/mol
InChI Key: LBJBQKHZRGKNME-UHFFFAOYSA-N
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Description

4-Chloro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the fourth position, a nitrile group at the third position, and a fused pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Scientific Research Applications

4-Chloro-1,5-naphthyridine-3-carbonitrile has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound serves as a probe for studying biological pathways and molecular interactions.

Future Directions

1,5-Naphthyridines, including 4-Chloro-1,5-naphthyridine-3-carbonitrile, have versatile applications in synthetic organic chemistry and medicinal chemistry . Future research could focus on exploring new synthetic protocols, studying their reactivity, and investigating their potential biological activities .

Biochemical Analysis

Biochemical Properties

4-Chloro-1,5-naphthyridine-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases involved in cell signaling, thereby affecting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are critical for cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, thereby altering metabolic pathways and cellular processes. For instance, the compound’s interaction with DNA can lead to changes in gene expression, while its binding to enzymes can modulate their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. These temporal changes can impact the overall efficacy and safety of the compound in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of drugs and other xenobiotics. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular function. The compound’s impact on metabolic pathways is an important aspect of its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For instance, the compound may be transported into specific cellular compartments where it can exert its effects on enzymes or other biomolecules .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile typically involves the chlorination of 1,5-naphthyridine-4(1H)-one. This process is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction conditions generally include refluxing the starting material in the presence of POCl3, followed by purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and organometallic reagents like Grignard reagents or organozinc compounds.

Major Products Formed

    Nucleophilic Substitution: Substituted naphthyridine derivatives.

    Oxidation: Oxidized naphthyridine derivatives.

    Reduction: Reduced naphthyridine derivatives.

    Cross-Coupling: Coupled products with extended carbon chains.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine-3-carbonitrile: Lacks the chlorine atom at the fourth position.

    4-Chloro-1,5-naphthyridine: Lacks the nitrile group at the third position.

    1,5-Naphthyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-Chloro-1,5-naphthyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and the potential to interact with a wide range of biological targets.

Properties

IUPAC Name

4-chloro-1,5-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-7-2-1-3-12-9(7)8/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJBQKHZRGKNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-hydroxyl-[1.5]naphthyridine-3-carbonitrile (1.0 g, mmol) in 20 ml POCl3 was refluxed for 3 hrs. After cooling, the solvent was removed by rotary evaporation. The residue was treated with ice-water mixture, made basic by NH4OH, and extracted with CH2Cl2. Removal of the solvent gave 4-chloro-[1.5]naphthyridine-3-carbonitrile (285 mg, 28.5%). This was heated at reflux with 3-bromoaniline (3 eq) in the presence of pyridine HCl salt (350 mg) in ethoxyethanol for 3 hrs under argon. After cooling, the solvent was removed by rotary evaporation. The residue was partitioned between ice-water and ethyl acetate, made basic with (NH4OH), extracted with ethyl acetate. The combined extracts were washed (brine) and dried (Na2SO4), and concentrated. The residue was triturated with ether. The title compound was collected and washed with ether, and dried. mass spectrum (electrospray, m/e): 326.9 (M+H); IR cm-1: 3372, 2209; H-NMR δ(DMSO-d6): 7.36-7.90 (3H, m, C4′ C5′-H and C6′ Hs in bromoaniline), 7.64 (1H, s, C2′-H), 7.94 (1H, dd, C7-H), 8.36 (1H, dd, C8-H), 8.66 (1H, s, C2-H), 8.98 (1H, dd, C6-H), 10.47 (1H, bs, NH).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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